

# GPR91 (SUCNR1) as a Therapeutic Target in Diabetic Complications: A Technical Guide

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## **Executive Summary**

G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), has emerged as a critical signaling hub in the pathophysiology of diabetic complications. Under hyperglycemic and hypoxic conditions characteristic of diabetes, extracellular succinate levels rise, leading to the activation of GPR91. This initiates a cascade of downstream signaling events that contribute to the pathogenesis of diabetic nephropathy, retinopathy, and potentially cardiomyopathy and neuropathy. This technical guide provides an in-depth overview of the role of GPR91 in these complications, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development in this area.

### The Succinate-GPR91 Axis in Diabetes

Under normal physiological conditions, succinate is an intermediate of the mitochondrial tricarboxylic acid (TCA) cycle. However, in the context of diabetes, metabolic dysregulation leads to the accumulation and release of succinate into the extracellular space.[1] This extracellular succinate acts as a signaling molecule by binding to and activating GPR91, a G protein-coupled receptor.[2] This activation triggers various downstream pathways that are implicated in the progression of diabetic microvascular complications.



## **GPR91** in Diabetic Nephropathy

Diabetic nephropathy is a leading cause of end-stage renal disease.[3] A key pathological feature is the overactivation of the renin-angiotensin system (RAS).[3] The succinate-GPR91 axis has been identified as a direct link between high glucose levels and renin release.[4] In the diabetic kidney, elevated glucose leads to increased succinate production, which then activates GPR91 on juxtaglomerular apparatus cells, stimulating renin and prorenin release.

**Quantitative Data: GPR91 in Diabetic Nephropathy** 



Parameter	Condition	Model	Fold Change <i>l</i> Concentration	Reference
Succinate Concentration	Non-diabetic Kidney Tissue	Mouse	10 ± 0.2 μM	
Diabetic Kidney Tissue (STZ)	Mouse	616 ± 62 μM		
Non-diabetic Urine	Mouse	26 ± 7.0 μM		
Diabetic Urine (STZ)	Mouse	168 ± 45 μM		
Healthy Control Urine	Human	-	_	
Diabetic Kidney Disease Urine	Human	Higher vs. Control & Non- DKD	_	
Renin Content	Diabetic (STZ) GPR91+/+ vs. Control	Mouse Kidney	~3.5-fold increase	
Diabetic (STZ) GPR91-/- vs. Diabetic GPR91+/+	Mouse Kidney	Significantly reduced		
Prorenin Content	Diabetic (STZ) GPR91+/+ vs. Control	Mouse Kidney & Plasma	>20-fold increase	
Diabetic (STZ) GPR91-/- vs. Diabetic GPR91+/+	Mouse Kidney & Plasma	Significantly blunted increase		
p-p38, COX-2, Renin	Diabetic GPR91+/+ vs.	Mouse Kidney Cortex	~3-fold, ~2-fold, ~3-fold increase	



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GPR91-/- vs.

Mouse Kidney Significantly

Diabetic

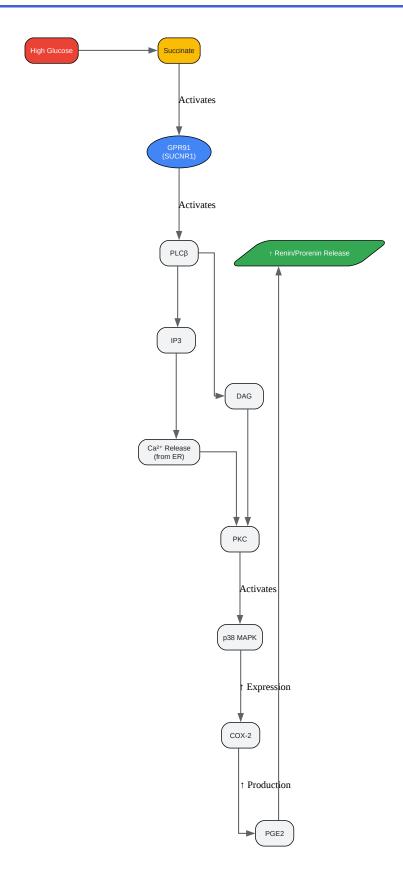
Diabetic

Cortex reduced increase

GPR91+/+

# **Signaling Pathway in Diabetic Nephropathy**





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Caption: GPR91 signaling in diabetic nephropathy.



# **GPR91** in Diabetic Retinopathy

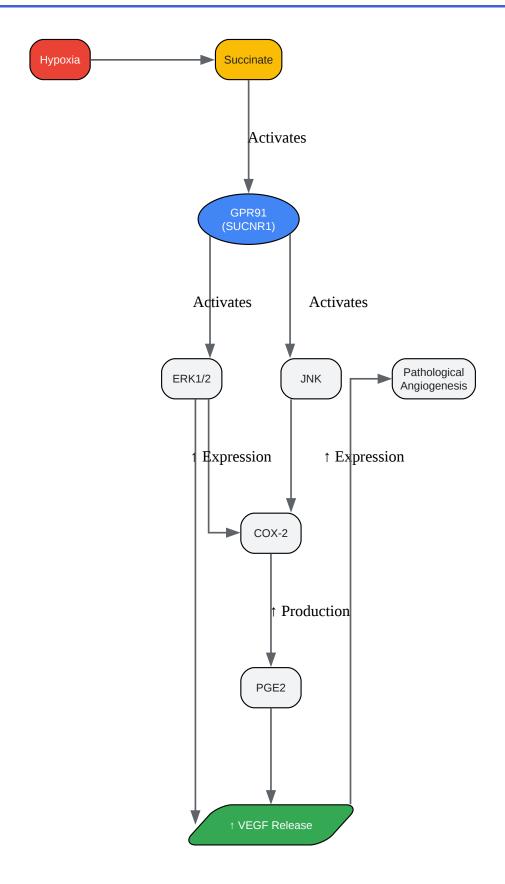
In diabetic retinopathy, retinal hypoxia and ischemia lead to increased succinate levels in the vitreous humor. GPR91 is predominantly expressed in retinal ganglion cells. Its activation by succinate triggers pro-angiogenic signaling, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF), a key driver of the pathological neovascularization characteristic of proliferative diabetic retinopathy.

Quantitative Data: GPR91 in Diabetic Retinopathy

Parameter	Condition	Model/Source	Fold Change <i>l</i> Concentration	Reference
Vitreous Succinate	Epiretinal Membrane (Control)	Human Vitreous	1.27 μΜ	
Proliferative Diabetic Retinopathy (PDR)	Human Vitreous	2.20 μM (overall)		
Active PDR	Human Vitreous	3.32 μΜ	_	
Quiescent PDR	Human Vitreous	1.02 μΜ		
Vitreous VEGF	Active PDR	Human Vitreous	1696 pg/mL	_
Quiescent PDR	Human Vitreous	110 pg/mL		
VEGF mRNA Expression	GPR91 shRNA vs. Control	STZ-induced Diabetic Rat Retina	~25% reduction	
VEGF Protein Expression	GPR91 shRNA vs. Control	STZ-induced Diabetic Rat Retina	~75% reduction	_

## Signaling Pathway in Diabetic Retinopathy





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Caption: GPR91 signaling in diabetic retinopathy.



## **GPR91** in Diabetic Cardiomyopathy and Neuropathy

The role of GPR91 in diabetic cardiomyopathy and neuropathy is an emerging area of research. In the context of cardiac hypertrophy, succinate has been shown to induce cardiomyocyte hypertrophy through GPR91 activation. Given that diabetes is a major risk factor for heart failure, targeting this pathway could be a novel therapeutic strategy. For diabetic neuropathy, while GPR91 has been implicated in the pathogenesis, the detailed mechanisms and quantitative data are still being elucidated.

**Ouantitative Data: GPR91 in Cardiomyopathy** 

Parameter	Condition	Model	Fold Change	Reference
ANP, BNP, MYH7 Expression	Succinate- treated vs. Control	Wild-type Mouse Cardiomyocytes	~2.3-fold increase	
Succinate- treated GPR91-/- vs. Succinate- treated WT	Mouse Cardiomyocytes	Expression increase abolished		_
Cellular Area	Succinate- treated vs. Control	Cardiomyocytes	~1.5-fold increase	
Succinate- treated with GPR91 siRNA vs. Succinate- treated	Cardiomyocytes	Hypertrophy prevented		

# Experimental Protocols GPR91 Silencing using shRNA Lentiviral Particles

This protocol is adapted for the transduction of retinal ganglion cells (RGC-5) as described in studies investigating diabetic retinopathy.

Workflow:





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Caption: Workflow for GPR91 shRNA knockdown.

#### **Detailed Steps:**

- Cell Plating (Day 1): Plate RGC-5 cells in a 12-well plate at a density that will result in approximately 50% confluency on the day of infection. Incubate overnight.
- Transduction (Day 2):
  - Prepare complete medium containing Polybrene at a final concentration of 5 μg/ml.
  - Remove the old medium from the cells and replace it with the Polybrene-containing medium.
  - Thaw the GPR91-targeting and control shRNA lentiviral particles at room temperature.
  - Add the desired amount of viral particles to the cells. It is recommended to test a range of multiplicities of infection (MOI).
  - Gently swirl the plate and incubate overnight.
- Medium Change (Day 3): Remove the medium containing the viral particles and Polybrene and replace it with fresh complete medium.
- Selection of Stable Clones (Day 4 onwards):
  - After 24-48 hours, split the cells at a 1:3 to 1:5 ratio into a new plate containing complete medium with puromycin for selection. The optimal puromycin concentration should be determined by a titration curve for RGC-5 cells (typically 2-10 μg/ml).
  - Replace the selection medium every 3-4 days until resistant colonies are formed.



- Isolate and expand individual clones.
- Verification of Knockdown: Confirm the reduction in GPR91 expression in the stable clones using RT-qPCR and Western blotting.

## Western Blot for Phosphorylated ERK1/2

This protocol is a general guideline for detecting the activation of the MAPK pathway downstream of GPR91.

#### **Detailed Steps:**

- Cell Lysis: After stimulation (e.g., with succinate), wash cells with ice-cold PBS and lyse them in a solubilizing buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Load equal amounts of protein (25-50  $\mu$ g) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibodies and re-probed with an antibody for total ERK1/2.



## **Calcium Flux Assay**

This protocol measures changes in intracellular calcium upon GPR91 activation, which is typically coupled to Gq proteins.

#### **Detailed Steps:**

- Cell Preparation: Plate cells expressing GPR91 in a 96-well plate.
- · Dye Loading:
  - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and Pluronic F-127 to aid in dye solubilization.
  - Remove the culture medium and add the dye loading solution to the cells.
  - Incubate for 30-60 minutes at 37°C in the dark.
- Assay:
  - Place the plate in a fluorescence plate reader equipped with injectors.
  - Record a baseline fluorescence reading.
  - Inject the agonist (succinate) and immediately begin kinetic reading of the fluorescence signal. An increase in fluorescence indicates a rise in intracellular calcium.
  - Positive controls (e.g., ionomycin) and negative controls (e.g., vehicle) should be included.

## **Therapeutic Implications and Future Directions**

The central role of the succinate-GPR91 axis in driving key pathological processes in diabetic complications makes it an attractive therapeutic target. The development of GPR91 antagonists could offer a novel approach to:

- Diabetic Nephropathy: Reduce renin release and subsequent RAS activation, thereby mitigating hypertension and renal damage.
- Diabetic Retinopathy: Inhibit VEGF upregulation and pathological neovascularization.



• Diabetic Cardiomyopathy: Prevent or reverse cardiac hypertrophy.

Further research is needed to fully elucidate the role of GPR91 in diabetic neuropathy and to develop specific and potent GPR91 antagonists with favorable pharmacokinetic profiles for clinical use. The data and protocols presented in this guide provide a foundation for advancing these research and development efforts.

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